![molecular formula C13H17NO4 B6340202 Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate CAS No. 1221341-72-5](/img/structure/B6340202.png)
Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate” is a chemical compound with the molecular formula C12H15NO4 . It’s also known as MBDB, a synthetic substance that belongs to the class of phenethylamines.
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 ketone (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate” is 237.25 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Cyclooxygenase (COX) Inhibition for Anti-inflammatory Drugs
This compound has been studied for its potential as a COX inhibitor, which is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are responsible for the formation of prostanoids, including prostaglandins and thromboxane, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound could provide therapeutic benefits for conditions like arthritis and rheumatism .
Cytotoxicity Against Cancer Cell Lines
Research has indicated that derivatives of benzodioxole, which is part of the compound’s structure, exhibit cytotoxic activity against cancer cell lines such as cervical carcinoma (HeLa). This suggests that methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate could be a candidate for developing new anticancer agents .
Pharmacological Research
The compound is used in pharmacological research as a reference standard to ensure the accuracy and consistency of experimental results. It is particularly valuable in the development and testing of pharmaceuticals where precise measurements of chemical reactions and interactions are critical .
Synthesis of Anti-cancer Agents
Benzodioxole derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds, including methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate, are of interest due to their potential to act as effective anti-cancer agents with specific mechanisms of action .
Development of COX-Selective Inhibitors
The compound has been part of studies aiming to develop selective inhibitors for COX1 and COX2 enzymes. Selectivity is important to reduce side effects associated with NSAIDs. Compounds with benzodioxole structures have shown varying degrees of selectivity, which is promising for the development of safer anti-inflammatory medications .
Flavonoid Family Research
As a benzodioxole derivative, this compound is related to the flavonoid family of polyphenolic compounds. Flavonoids possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities. Thus, methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate can be used in research exploring these diverse biological effects .
Eigenschaften
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(5-13(15)16-2)14-7-10-3-4-11-12(6-10)18-8-17-11/h3-4,6,9,14H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXUHBOGEKSZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

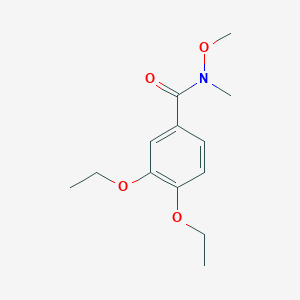
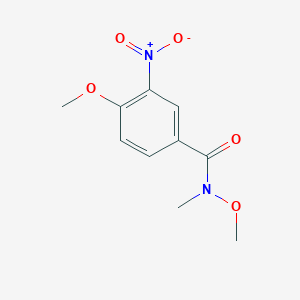

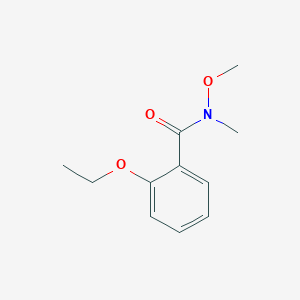
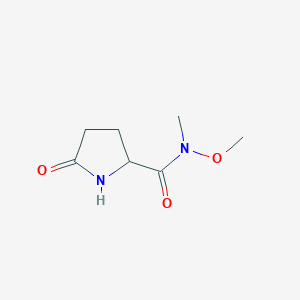
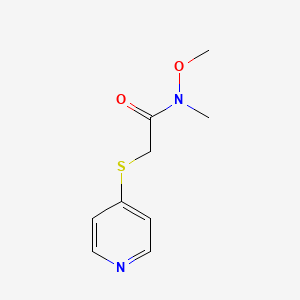
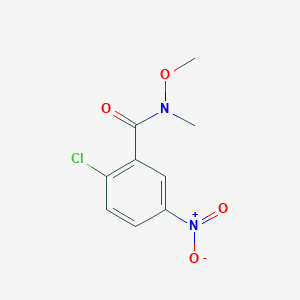
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
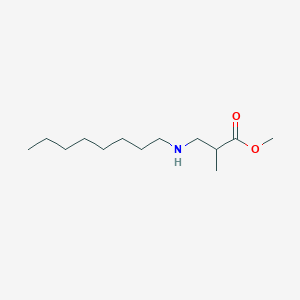
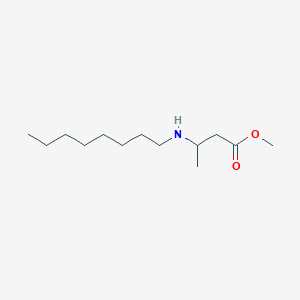
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)